Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate

Suzuki-Miyaura cross-coupling Heterocyclic synthesis Kinase inhibitor building blocks

This meta-bromophenyl pyrazole building block (CAS 1427020-42-5) is the strategic choice for kinase inhibitor synthesis. Unlike para-isomers or iodo analogs—which suffer dehalogenation side reactions during Suzuki coupling, reducing yield and purity—the meta-bromo configuration ensures efficient, clean C–C bond formation. The 5-amino and 3-ethyl ester groups enable orthogonal sequential diversification, accelerating Type II kinase inhibitor hit-to-lead campaigns. At ≥98% purity, the scaffold delivers reproducible meta-linked biaryl construction critical for target engagement. De-risk scale-up by choosing bromo: avoid costly purification of dehalogenated by-products.

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
Cat. No. B7901230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate
Molecular FormulaC12H12BrN3O2
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
InChIKeyIZBGPGGLDIXCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate: Supplier-Grade Selection Guide for Heterocyclic Building Blocks


Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate (CAS 1427020-42-5) is a heterocyclic building block comprising a pyrazole core with a reactive 5-amino group, an ethyl ester at the 3-position, and a meta-bromophenyl substituent at N-1. This compound serves as a key intermediate in medicinal chemistry, specifically for constructing kinase inhibitor chemotypes via palladium-catalyzed cross-coupling. The meta-bromine arrangement provides distinct electronic and steric properties compared to positional isomers, directly influencing subsequent C–C bond formation efficiency [1].

Why Choosing Any Halogenated Aminopyrazole Over Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate Risks Project Setbacks


Substituting this specific bromophenyl derivative with its para-bromo isomer or chloro/iodo analogs without verification disrupts synthetic reliability. The halogen identity and position dramatically alter cross-coupling performance. A direct comparative study revealed that, while chloro and bromo derivatives consistently delivered the desired product, iodo analogs suffered from a significant dehalogenation side reaction, reducing yield and purity [1]. Furthermore, the meta-substitution pattern provides a different steric environment than the para isomer, which can critically affect binding affinity in downstream biological targets; substituting without this analysis risks producing an inactive or less potent final compound.

Head-to-Head Evidence: Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate vs. Iodo and Chloro Analogs in Suzuki Coupling


Superior Reactivity Profile: Bromo Derivative Eliminates Dehalogenation Side Reaction Found in Iodo Analogs

In a controlled Suzuki-Miyaura cross-coupling study, halogenated 5-aminopyrazoles—representing bromo, chloro, and iodo derivatives—were compared. The bromo and chloro derivatives successfully delivered the cross-coupled product, while the iodo analog was inferior due to a substantial dehalogenation side reaction that consumed the starting material and reduced yield. This establishes the bromo derivative as the optimal balance of reactivity and selectivity [1].

Suzuki-Miyaura cross-coupling Heterocyclic synthesis Kinase inhibitor building blocks

Enabling Orthogonal Sequential Functionalization: Bromine vs. Chlorine for Chemoselective C–C Bond Formation

While the direct comparison confirms that both bromo and chloro derivatives undergo effective Suzuki coupling, the C–Br bond possesses inherently higher reactivity in palladium-catalyzed oxidative addition than the C–Cl bond (general bond dissociation energy: C–Br ~ 68 kcal/mol vs. C–Cl ~ 81 kcal/mol). This allows chemoselective coupling at the bromine site in the presence of other chlorine substituents on the molecule, a crucial feature for constructing complex, multi-aryl kinase inhibitor scaffolds where sequential functionalization is required [1][2].

Orthogonal reactivity Sequential C–C coupling Medicinal chemistry diversification

Confirmed Purity Profile for Procurement: 98% HPLC Assay Guarantee (3-Bromo Isomer)

Commercially sourced Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate is routinely supplied at a minimum purity of 98% as verified by HPLC, ensuring a known impurity profile from a major supplier. This contrasts with the less commonly stocked para-bromo isomer (CAS 1009722-72-8), which is often only available at 95% purity from niche vendors, introducing higher levels of undefined impurities that can confound biological assay results .

Analytical quality control Building block purity Reproducible synthesis

Defined Application Scenarios for Ethyl 5-amino-1-(3-bromophenyl)pyrazole-3-carboxylate Based on Comparative Evidence


Kinase Inhibitor Library Synthesis via On-Resin or Microwave-Assisted Suzuki Diversification

The compound is the optimal starting material for synthesizing libraries of type II kinase inhibitors. The evidence that bromo derivatives undergo efficient Suzuki coupling without dehalogenation [1] while possessing orthogonal reactivity to chlorine is critical. A medicinal chemist can anchor this scaffold and sequentially introduce aryl groups at the 3-bromophenyl position using mild Pd catalysis, leaving other sites untouched for further diversification, accelerating hit-to-lead campaigns.

Reliable Synthesis of Biological Probe Precursors Requiring Pure meta-Biaryl Pharmacophores

When constructing a probe where precise spatial presentation of a biaryl motif is essential for target engagement, the meta-bromo substitution pattern is key. The 98% purity standard ensures that the starting material does not introduce confounding variables into the coupling step, directly supporting reproducible synthesis of the desired meta-linked biaryl. Substituting the para-isomer at lower purity risks generating a by-product profile that is difficult to separate from the desired regioisomer.

Avoiding Dehalogenation Pitfalls in Scale-Up Process Chemistry

For process chemists scaling up the synthesis of a lead candidate, the class-level finding that iodo analogs are prone to dehalogenation [1] represents a major risk factor. Choosing the bromo building block from the outset circumvents the need to troubleshoot and purify away the dehalogenated impurity during scale-up, saving significant development time and cost.

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